molecular formula C6H4ClI2N B14056485 2-Chloro-4,6-diiodoaniline

2-Chloro-4,6-diiodoaniline

Cat. No.: B14056485
M. Wt: 379.36 g/mol
InChI Key: FIVCCEHZIYCZTA-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diiodoaniline is an organic compound with the molecular formula C6H4ClI2N It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-diiodoaniline can be synthesized through the halogenation of aniline derivatives. The general procedure involves the iodination of 2-chloroaniline using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-diiodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-4,6-diiodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-4,6-diiodoaniline exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and iodine atoms can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-iodoaniline: Similar structure but with one less iodine atom.

    2,4,6-Triiodoaniline: Contains three iodine atoms instead of two.

    2,4-Diiodoaniline: Lacks the chlorine atom present in 2-Chloro-4,6-diiodoaniline.

Uniqueness

The combination of these halogens can lead to distinct properties compared to other similar compounds .

Properties

Molecular Formula

C6H4ClI2N

Molecular Weight

379.36 g/mol

IUPAC Name

2-chloro-4,6-diiodoaniline

InChI

InChI=1S/C6H4ClI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

FIVCCEHZIYCZTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)I

Origin of Product

United States

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